N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a cyclopropanecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxyphenyl ketones with appropriate reagents to form the benzofuran core . Subsequent steps include the addition of the hydroxypropyl group and the formation of the cyclopropanecarboxamide moiety through amide bond formation reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the rapid formation of the desired product with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the cyclopropanecarboxamide group contributes to its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial and anticancer properties.
2-(benzofuran-2-yl)ethanol: A derivative with a hydroxyethyl group, used in the synthesis of pharmaceuticals.
Cyclopropanecarboxamide: A compound with a cyclopropanecarboxamide group, known for its stability and use in medicinal chemistry.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide is unique due to its combination of the benzofuran ring, hydroxypropyl group, and cyclopropanecarboxamide moiety. This combination imparts a distinct set of biological activities and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(18,9-16-14(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,18H,6-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMOUEZMGITHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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